4-Hydroxy-2-methoxybenzyl alcohol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

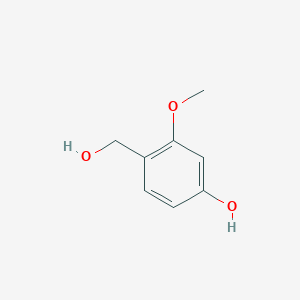

Structure

3D Structure

Properties

IUPAC Name |

4-(hydroxymethyl)-3-methoxyphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10O3/c1-11-8-4-7(10)3-2-6(8)5-9/h2-4,9-10H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMPDSJJLYGGTPW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)O)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60396037 | |

| Record name | 4-Hydroxy-2-methoxybenzyl alcohol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60396037 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

119138-29-3 | |

| Record name | 4-Hydroxy-2-methoxybenzyl alcohol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60396037 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-Hydroxy-2-methoxybenzyl alcohol

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Hydroxy-2-methoxybenzyl alcohol, a phenolic compound, is a versatile organic molecule with demonstrated potential in pharmaceutical and cosmetic applications. This technical guide provides a comprehensive overview of its chemical and physical properties, detailed experimental protocols for its synthesis and analysis, and an exploration of its biological activities. The information is curated to support researchers and professionals in drug development and related scientific fields.

Chemical and Physical Properties

This compound, with the CAS number 119138-29-3, is an aromatic alcohol featuring both hydroxyl and methoxy functional groups.[1] These groups contribute to its chemical reactivity and potential for hydrogen bonding, influencing its solubility and biological interactions. The compound is recognized for its antioxidant properties, making it a candidate for applications aimed at enhancing stability and shelf life in various formulations.[2]

Quantitative Data Summary

A compilation of the known quantitative data for this compound is presented in Table 1. It is important to note that while some experimental data is available, many of the listed properties are computed estimates due to the limited specific research on this particular isomer.

| Property | Value | Source |

| Molecular Formula | C₈H₁₀O₃ | [1] |

| Molecular Weight | 154.16 g/mol | [1] |

| CAS Number | 119138-29-3 | [1] |

| IUPAC Name | 4-(hydroxymethyl)-3-methoxyphenol | [1] |

| Melting Point | 124-131 °C | Vendor Data |

| Boiling Point | (Predicted) | |

| Density | (Predicted) | |

| pKa | (Predicted) | |

| LogP | 0.7 | [1] |

| Appearance | Tan to pale pink powder | Vendor Data |

Table 1: Physicochemical Properties of this compound

Spectroscopic Data

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methylene protons of the benzyl alcohol group, the methoxy protons, and the hydroxyl protons. The chemical shifts of the aromatic protons will be influenced by the positions of the hydroxyl and methoxy substituents.

-

¹³C NMR: The carbon NMR spectrum will display signals for the eight carbon atoms in the molecule, with the chemical shifts indicating the electronic environment of each carbon.

-

Infrared (IR) Spectroscopy: The IR spectrum is predicted to exhibit characteristic absorption bands for the hydroxyl (O-H) stretching (a broad peak around 3550-3200 cm⁻¹), C-H stretching of the aromatic ring and alkyl groups, C=C stretching of the aromatic ring (around 1600-1450 cm⁻¹), and C-O stretching for the alcohol and ether functionalities.[3]

-

Mass Spectrometry (MS): The mass spectrum under electron ionization would likely show a molecular ion peak (M⁺) at m/z 154. Common fragmentation patterns for benzyl alcohols include the loss of water (M-18), and alpha-cleavage leading to characteristic fragment ions.[4][5]

Solubility

This compound is expected to be soluble in polar organic solvents such as ethanol, methanol, and DMSO. Its solubility in water is predicted to be limited due to the presence of the aromatic ring, though the hydroxyl group will contribute to some water solubility.

Experimental Protocols

Synthesis of this compound

A common and effective method for the synthesis of this compound is the reduction of its corresponding aldehyde, 4-hydroxy-2-methoxybenzaldehyde.

Reaction Scheme:

Figure 1: Synthesis of this compound.

Protocol: Reduction of 4-hydroxy-2-methoxybenzaldehyde with Sodium Borohydride (NaBH₄)

-

Dissolution: Dissolve 4-hydroxy-2-methoxybenzaldehyde (1 equivalent) in a suitable solvent such as methanol, ethanol, or a mixture of THF and water.

-

Cooling: Cool the solution to 0 °C in an ice bath.

-

Addition of Reducing Agent: Slowly add sodium borohydride (NaBH₄) (1.1 to 1.5 equivalents) portion-wise to the cooled solution while stirring.[6]

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 1-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Quenching: Once the reaction is complete, cool the mixture again to 0 °C and cautiously add a dilute acid (e.g., 1M HCl) to quench the excess NaBH₄ and neutralize the reaction mixture.

-

Extraction: Extract the product with a suitable organic solvent such as ethyl acetate.

-

Washing and Drying: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.

-

Purification: Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel or by recrystallization to obtain pure this compound.

Antioxidant Activity Assays

The antioxidant potential of this compound can be evaluated using various in vitro assays.[7]

2.2.1. DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom and scavenge the stable DPPH radical.

Figure 2: Workflow for DPPH Radical Scavenging Assay.

Protocol:

-

Preparation of DPPH Solution: Prepare a stock solution of DPPH in methanol.

-

Sample Preparation: Prepare a series of dilutions of this compound in methanol.

-

Reaction: In a 96-well plate, mix the DPPH solution with the sample solutions. A control containing only DPPH and methanol should also be prepared.

-

Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

-

Measurement: Measure the absorbance of the solutions at approximately 517 nm using a microplate reader.

-

Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [ (Absorbance of Control - Absorbance of Sample) / Absorbance of Control ] x 100

2.2.2. ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay

This assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•⁺).

Protocol:

-

Generation of ABTS•⁺: Prepare the ABTS radical cation by reacting an aqueous solution of ABTS with potassium persulfate. Allow the mixture to stand in the dark at room temperature for 12-16 hours.

-

Working Solution: Dilute the ABTS•⁺ solution with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to an absorbance of 0.70 ± 0.02 at 734 nm.

-

Reaction: Add aliquots of the this compound sample solutions to the ABTS•⁺ working solution.

-

Incubation: Incubate the mixture at room temperature for a specific time (e.g., 6 minutes).

-

Measurement: Measure the absorbance at 734 nm.

-

Calculation: Calculate the percentage of inhibition as described for the DPPH assay.

Biological Activity and Signaling Pathways

While specific signaling pathways involving this compound have not been extensively studied, its structural similarity to other phenolic compounds with known biological activities suggests potential mechanisms of action.

Antioxidant and Anti-inflammatory Properties

This compound is reported to possess antioxidant and anti-inflammatory properties.[2] These effects are likely mediated through its ability to scavenge free radicals and modulate inflammatory signaling pathways. For instance, the related compound 4-hydroxybenzyl alcohol has been shown to suppress the production of nitric oxide (NO) and the expression of inducible nitric oxide synthase (iNOS) in macrophages.[8]

Potential Signaling Pathway Involvement

A study on the related compound 3,5-dihydroxy-4-methoxybenzyl alcohol demonstrated that it inhibits adipogenesis by regulating diverse signaling pathways, including the PI3K/Akt and MAPK pathways. It is plausible that this compound may also interact with these or similar pathways to exert its biological effects. Further research is required to elucidate the specific molecular targets and signaling cascades modulated by this compound.

Figure 3: Postulated Mechanism of Action for this compound.

Safety and Handling

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified as harmful if swallowed and causes serious eye irritation.[9] Appropriate personal protective equipment (PPE), including safety glasses and gloves, should be worn when handling this compound. It should be stored in a cool, dry, and well-ventilated area.

Conclusion

This compound is a phenolic compound with significant potential for applications in the pharmaceutical and cosmetic industries, primarily due to its antioxidant and anti-inflammatory properties. This guide has provided a summary of its chemical properties, detailed protocols for its synthesis and for the evaluation of its antioxidant activity, and an overview of its potential biological mechanisms. Further research is warranted to fully elucidate its spectroscopic characteristics, solubility profile, and the specific signaling pathways through which it exerts its biological effects. This will enable a more complete understanding of its therapeutic and commercial potential.

References

- 1. rsc.org [rsc.org]

- 2. chemimpex.com [chemimpex.com]

- 3. IR Absorption Table [webspectra.chem.ucla.edu]

- 4. youtube.com [youtube.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. organic-synthesis.com [organic-synthesis.com]

- 7. 4-Methoxybenzyl alcohol(105-13-5) 13C NMR [m.chemicalbook.com]

- 8. Anti-angiogenic, anti-inflammatory and anti-nociceptive activity of 4-hydroxybenzyl alcohol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. This compound | C8H10O3 | CID 3759783 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of 4-Hydroxy-2-methoxybenzyl alcohol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 4-Hydroxy-2-methoxybenzyl alcohol, a valuable intermediate in various fields, including pharmaceutical and cosmetic applications. This document details the primary synthetic pathways, experimental protocols, and quantitative data to support research and development efforts.

Introduction

This compound is an aromatic alcohol possessing antioxidant properties, making it a compound of interest for various applications. Its synthesis is primarily achieved through the reduction of the corresponding aldehyde, 4-Hydroxy-2-methoxybenzaldehyde. This guide will focus on the most common and efficient methods for this transformation.

Synthesis Pathways

The principal pathway for the synthesis of this compound involves the reduction of 4-Hydroxy-2-methoxybenzaldehyde. This can be accomplished through several methods, with the most prevalent being chemical reduction using hydride reagents and catalytic hydrogenation.

A common and effective method for the reduction of aldehydes is the use of sodium borohydride (NaBH₄).[1][2][3] This reagent is a mild and selective reducing agent that converts aldehydes to primary alcohols with high efficiency.[3]

Alternatively, catalytic hydrogenation can be employed. This method involves the use of hydrogen gas in the presence of a metal catalyst, such as palladium on carbon (Pd/C), to reduce the aldehyde functional group.

This guide will primarily focus on the sodium borohydride reduction method due to its widespread use and operational simplicity.

Experimental Protocols

Synthesis of the Precursor: 4-Hydroxy-2-methoxybenzaldehyde

A viable route for the synthesis of the starting material, 4-Hydroxy-2-methoxybenzaldehyde, proceeds from m-hydroxyanisole. The process involves a Vilsmeier-Haack reaction to introduce the formyl group onto the aromatic ring.

A representative experimental protocol is as follows:

-

To a solution of m-hydroxyanisole in a suitable solvent, a Vilsmeier reagent (generated from a formamide derivative and phosphoryl chloride) is added at a controlled temperature.

-

The reaction mixture is stirred for a specified period to ensure complete formylation.

-

Upon completion, the reaction is quenched, and the product is isolated through extraction and purified by crystallization or chromatography.

Reduction of 4-Hydroxy-2-methoxybenzaldehyde to this compound

The reduction of the aldehyde to the target alcohol is a critical step. The following is a general experimental protocol using sodium borohydride.

General Experimental Protocol for Sodium Borohydride Reduction:

-

Dissolution: Dissolve 4-Hydroxy-2-methoxybenzaldehyde (1 equivalent) in a suitable solvent, such as methanol or a mixture of methanol and dichloromethane, in a round-bottom flask equipped with a magnetic stirrer.[4]

-

Cooling: Cool the solution in an ice bath to 0-5 °C.

-

Addition of Reducing Agent: Slowly add sodium borohydride (NaBH₄) (typically 1.1-1.5 equivalents) portion-wise to the stirred solution, maintaining the temperature below 10 °C.[1]

-

Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed.

-

Quenching: Carefully quench the reaction by the slow, dropwise addition of a weak acid, such as dilute hydrochloric acid or a saturated aqueous solution of ammonium chloride, until the effervescence ceases.[1]

-

Extraction: Extract the product from the aqueous layer using an organic solvent like ethyl acetate or dichloromethane.[4]

-

Washing and Drying: Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.[4]

-

Solvent Removal: Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purification: Purify the crude this compound by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel to yield the pure product.

Quantitative Data

The following table summarizes the key quantitative data related to the synthesis of this compound. Please note that specific yields can vary depending on the reaction scale and optimization of conditions.

| Parameter | Value | Reference |

| Precursor Synthesis | ||

| Starting Material | m-Hydroxyanisole | |

| Product | 4-Hydroxy-2-methoxybenzaldehyde | |

| Reduction Reaction | ||

| Starting Material | 4-Hydroxy-2-methoxybenzaldehyde | [1] |

| Reducing Agent | Sodium Borohydride (NaBH₄) | [1][2] |

| Product | This compound | [5] |

| Physical Properties of this compound | ||

| Molecular Formula | C₈H₁₀O₃ | [5] |

| Molecular Weight | 154.16 g/mol | [5] |

Visualizations

Synthesis Pathway of this compound

Experimental Workflow for Reduction

References

Spectroscopic Analysis of 4-Hydroxy-2-methoxybenzyl Alcohol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 4-Hydroxy-2-methoxybenzyl alcohol, a compound of interest in various chemical and pharmaceutical research fields. This document details the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside detailed experimental protocols for acquiring such spectra.

Core Spectroscopic Data

Due to the limited availability of experimentally derived spectroscopic data for this compound in public databases, the following tables present predicted data based on computational models. These predictions serve as a valuable reference for the identification and characterization of this specific isomer.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Predicted)

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~7.0-7.2 | d | 1H | Ar-H |

| ~6.4-6.6 | m | 2H | Ar-H |

| ~4.6 | s | 2H | -CH₂OH |

| ~3.8 | s | 3H | -OCH₃ |

| ~5.0 (broad) | s | 1H | Ar-OH |

| ~2.0 (broad) | s | 1H | -CH₂OH |

¹³C NMR (Predicted)

| Chemical Shift (ppm) | Assignment |

| ~158 | C-O (methoxy) |

| ~155 | C-O (hydroxy) |

| ~130 | Ar-C |

| ~120 | Ar-CH |

| ~105 | Ar-CH |

| ~100 | Ar-CH |

| ~65 | -CH₂OH |

| ~55 | -OCH₃ |

Infrared (IR) Spectroscopy (Predicted)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3600-3200 | Broad | O-H stretch (alcohol & phenol) |

| 3100-3000 | Medium | C-H stretch (aromatic) |

| 2950-2850 | Medium | C-H stretch (aliphatic) |

| 1600-1450 | Strong | C=C stretch (aromatic ring) |

| 1250-1200 | Strong | C-O stretch (aryl ether) |

| 1050-1000 | Strong | C-O stretch (primary alcohol) |

Mass Spectrometry (MS)

Electron Ionization (EI) Mass Spectrum (Predicted)

| m/z | Relative Intensity (%) | Assignment |

| 154 | High | [M]⁺ (Molecular Ion) |

| 137 | Medium | [M - OH]⁺ |

| 123 | High | [M - OCH₃]⁺ |

| 109 | Medium | [M - CH₂OH - H]⁺ |

| 95 | Medium | [C₆H₅O]⁺ |

| 77 | Medium | [C₆H₅]⁺ |

Experimental Protocols

The following are generalized yet detailed protocols for acquiring the spectroscopic data presented above. Instrument-specific parameters may require optimization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1. Sample Preparation:

-

Weigh 5-10 mg of purified this compound.[1]

-

Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Acetone-d₆) in a clean, dry vial.[1][2] The choice of solvent can affect the chemical shifts, particularly for labile protons like hydroxyls.[3]

-

To ensure a homogenous sample free of particulate matter, which can degrade spectral quality, filter the solution through a pipette plugged with cotton wool directly into a 5 mm NMR tube.[2][4]

-

The final sample height in the NMR tube should be approximately 4-5 cm (0.6-0.7 mL) to ensure it is within the detection region of the spectrometer's coils.[1][3][4]

-

Cap the NMR tube securely and label it clearly.

2. Data Acquisition:

-

Insert the sample into the NMR spectrometer.

-

Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

-

Acquire a ¹H NMR spectrum. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

-

Acquire a ¹³C NMR spectrum. Due to the lower natural abundance of ¹³C, a larger number of scans and a higher sample concentration (10-50 mg) are typically required.[1]

Fourier-Transform Infrared (FTIR) Spectroscopy

1. Sample Preparation (Thin Solid Film Method): [5]

-

Place a small amount (approx. 50 mg) of solid this compound into a clean vial.[5]

-

Add a few drops of a volatile solvent in which the compound is soluble (e.g., methylene chloride or acetone) to dissolve the solid.[5]

-

Using a pipette, apply a drop of this solution to the surface of a clean, dry salt plate (e.g., NaCl or KBr).[5]

-

Allow the solvent to evaporate completely, leaving a thin, even film of the sample on the plate.[5] If the resulting spectral peaks are too intense, the film is too thick and can be thinned by washing the plate and reapplying a more dilute solution. Conversely, if peaks are too weak, another drop of the solution can be added and evaporated.[5]

2. Data Acquisition:

-

Place the salt plate in the sample holder of the FTIR spectrometer.

-

Acquire a background spectrum of the clean, empty salt plate.

-

Acquire the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

1. Sample Preparation:

-

Prepare a dilute solution of the sample (approximately 10-100 µg/mL) in a volatile organic solvent such as methanol or acetonitrile.

2. Data Acquisition (Electron Ionization - EI):

-

Introduce the sample into the mass spectrometer. For volatile compounds, this is often done via a gas chromatograph (GC-MS) or a direct insertion probe.

-

In the ion source, the sample molecules are bombarded with a beam of high-energy electrons (typically 70 eV).[6][7]

-

The resulting ions are accelerated into the mass analyzer, where they are separated based on their mass-to-charge (m/z) ratio.[6]

-

A detector records the abundance of each ion, generating the mass spectrum.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic characterization of a chemical compound like this compound.

Caption: A generalized workflow for the spectroscopic analysis of a chemical compound.

References

- 1. organomation.com [organomation.com]

- 2. publish.uwo.ca [publish.uwo.ca]

- 3. depts.washington.edu [depts.washington.edu]

- 4. nmr.chem.ualberta.ca [nmr.chem.ualberta.ca]

- 5. orgchemboulder.com [orgchemboulder.com]

- 6. Electron Ionization - Creative Proteomics [creative-proteomics.com]

- 7. chromatographyonline.com [chromatographyonline.com]

- 8. Ionization Modes: EI : SHIMADZU (Shimadzu Corporation) [shimadzu.com]

Solubility Profile of 4-Hydroxy-2-methoxybenzyl Alcohol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 4-Hydroxy-2-methoxybenzyl alcohol. Due to the limited availability of direct quantitative solubility data for this specific compound, this guide leverages data from its structural isomers, 4-methoxybenzyl alcohol and 4-hydroxy-3-methoxybenzyl alcohol (vanillyl alcohol), to provide valuable insights for research and development.

Core-Solubility Data

| Solvent | Compound | Solubility | Temperature (°C) |

| Water | 4-Methoxybenzyl alcohol | Insoluble | Not Specified |

| Water | 4-Methoxybenzyl alcohol | 2 mg/mL | 20 |

| Water | 4-Hydroxy-3-methoxybenzyl alcohol (Vanillyl alcohol) | Soluble in hot water | Not Specified |

| Water | 4-Hydroxy-3-methoxybenzyl alcohol (Vanillyl alcohol) | 2 mg/mL | 20 |

| Ethanol | 4-Methoxybenzyl alcohol | Freely Soluble | Not Specified |

| Ethanol (50%) | 4-Methoxybenzyl alcohol | Soluble in 1 volume | Not Specified |

| Ethanol (95%) | 4-Hydroxy-3-methoxybenzyl alcohol (Vanillyl alcohol) | Soluble (5%) | Not Specified |

| Diethyl Ether | 4-Methoxybenzyl alcohol | Freely Soluble | Not Specified |

| Organic Solvents | 4-Methoxybenzyl alcohol | Soluble | Not Specified |

| Oils | 4-Methoxybenzyl alcohol | Soluble | Not Specified |

| Organic Solvents | 4-Hydroxy-3-methoxybenzyl alcohol (Vanillyl alcohol) | Soluble | Not Specified |

| Oils | 4-Hydroxy-3-methoxybenzyl alcohol (Vanillyl alcohol) | Soluble | Not Specified |

| Glycols | 4-Methoxybenzyl alcohol | Poorly Soluble | Not Specified |

| Glycerol | 4-Methoxybenzyl alcohol | Poorly Soluble | Not Specified |

Experimental Protocols

The determination of solubility is a critical step in the characterization of a chemical compound. The shake-flask method is a widely recognized and reliable technique for determining thermodynamic solubility.

Shake-Flask Method for Solubility Determination

This protocol outlines the steps for determining the solubility of a compound like this compound in a specific solvent.

1. Preparation of Materials:

-

Accurately weigh a sample of the test compound (e.g., this compound).

-

Select a suitable solvent for the solubility determination.

-

Use calibrated equipment for all measurements.

2. Experimental Procedure:

-

Add an excess amount of the solid compound to a known volume of the solvent in a sealed container (e.g., a screw-capped flask). The excess solid is crucial to ensure that a saturated solution is formed.

-

Place the sealed container in a constant temperature shaker bath. The temperature should be controlled and recorded.

-

Agitate the mixture for a sufficient period to allow for equilibration. This can range from 24 to 72 hours, depending on the compound and solvent.

-

After equilibration, cease agitation and allow the undissolved solid to settle.

3. Sample Analysis:

-

Carefully withdraw a sample of the supernatant. It is critical to avoid aspirating any solid particles. Centrifugation or filtration can be used to separate the solid from the liquid phase.

-

Quantify the concentration of the dissolved compound in the supernatant using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC), UV-Vis Spectroscopy, or Gas Chromatography (GC).

-

The determined concentration represents the solubility of the compound in that solvent at the specified temperature.

Visualizations

Experimental Workflow for Solubility Determination

The following diagram illustrates the general workflow for determining the solubility of a compound using the shake-flask method.

Caption: Workflow for the shake-flask solubility determination method.

Plausible Signaling Pathway

Based on the known biological activities of related hydroxybenzyl alcohols, which include anti-inflammatory and antioxidant effects, a plausible signaling pathway is depicted below. This generalized pathway illustrates how a compound like this compound might exert its effects by inhibiting pro-inflammatory signaling cascades.

Caption: A hypothetical anti-inflammatory signaling pathway for this compound.

Physical and chemical characteristics of "4-Hydroxy-2-methoxybenzyl alcohol"

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical and chemical characteristics of 4-Hydroxy-2-methoxybenzyl alcohol (CAS No: 119138-29-3), a versatile aromatic alcohol with significant potential in pharmaceutical and chemical research. This document details its chemical identity, physicochemical properties, spectral data, and experimental protocols for its synthesis and purification. Furthermore, it explores its potential biological activities, including its role as an antioxidant and anti-inflammatory agent, and elucidates the likely signaling pathways involved.

Chemical Identity and Physical Properties

This compound, systematically named 4-(hydroxymethyl)-3-methoxyphenol, is a substituted benzyl alcohol derivative. Its structure features a benzene ring with hydroxyl, methoxy, and hydroxymethyl substituents.

Table 1: Chemical Identifiers and Physical Properties

| Property | Value | Reference(s) |

| IUPAC Name | 4-(hydroxymethyl)-3-methoxyphenol | [1] |

| Synonyms | This compound | [1] |

| CAS Number | 119138-29-3 | [1][2][3][4] |

| Molecular Formula | C₈H₁₀O₃ | [1][4] |

| Molecular Weight | 154.16 g/mol | [1][4] |

| Appearance | Tan to pale pink powder | [3] |

| Melting Point | 124-131 °C | [3] |

| Boiling Point | Data not available | |

| pKa (Phenolic OH) | Estimated ~9.5-10.0 |

Solubility Profile

Table 2: Estimated Solubility of this compound

| Solvent | Estimated Solubility |

| Water | Sparingly soluble |

| Ethanol | Soluble |

| DMSO | Soluble |

| Acetone | Soluble |

Spectral Data

While specific spectra for this compound are not widely published, the expected spectral characteristics can be predicted based on its chemical structure and data from analogous compounds.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The expected chemical shifts (δ) in ppm relative to TMS are:

Table 3: Predicted ¹H NMR Chemical Shifts

| Protons | Predicted Chemical Shift (ppm) | Multiplicity |

| Ar-H (proton 5) | ~6.8 - 7.0 | d |

| Ar-H (proton 6) | ~6.7 - 6.9 | d |

| Ar-H (proton 3) | ~6.6 - 6.8 | s |

| -CH₂OH | ~4.5 - 4.7 | s |

| -OCH₃ | ~3.8 - 3.9 | s |

| Ar-OH | ~8.5 - 9.5 (in DMSO-d₆) | br s |

| -CH₂OH | ~5.0 - 5.5 (in DMSO-d₆) | t |

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The expected chemical shifts (δ) in ppm are:

Table 4: Predicted ¹³C NMR Chemical Shifts

| Carbon Atom | Predicted Chemical Shift (ppm) |

| C -OH (C4) | ~145 - 150 |

| C -OCH₃ (C2) | ~148 - 152 |

| C -CH₂OH (C1) | ~130 - 135 |

| C 5 | ~115 - 120 |

| C 6 | ~110 - 115 |

| C 3 | ~100 - 105 |

| -C H₂OH | ~60 - 65 |

| -OC H₃ | ~55 - 60 |

Infrared (IR) Spectroscopy

The expected characteristic absorption bands are:

Table 5: Predicted IR Absorption Bands

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

| O-H Stretch (phenolic, H-bonded) | 3200 - 3500 | Strong, Broad |

| O-H Stretch (alcoholic, H-bonded) | 3200 - 3500 | Strong, Broad |

| C-H Stretch (aromatic) | 3000 - 3100 | Medium |

| C-H Stretch (aliphatic) | 2850 - 3000 | Medium |

| C=C Stretch (aromatic) | 1500 - 1600 | Medium |

| C-O Stretch (aryl ether) | 1200 - 1275 | Strong |

| C-O Stretch (primary alcohol) | ~1050 | Strong |

Experimental Protocols

Synthesis of this compound

The synthesis of this compound can be achieved by the reduction of 4-hydroxy-2-methoxybenzaldehyde using sodium borohydride. This protocol is adapted from the well-established synthesis of the related compound, vanillyl alcohol.

Workflow for the Synthesis of this compound

Caption: Synthetic workflow for this compound.

Materials:

-

4-hydroxy-2-methoxybenzaldehyde

-

Sodium borohydride (NaBH₄)

-

Ethanol

-

1 M Sodium hydroxide (NaOH) solution

-

6 M Hydrochloric acid (HCl) solution

-

Ethyl acetate

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Recrystallization apparatus

Procedure:

-

Dissolve 4-hydroxy-2-methoxybenzaldehyde (1 equivalent) in ethanol in a round-bottom flask with stirring.

-

Cool the solution in an ice bath to 0-5 °C.

-

In a separate beaker, dissolve sodium borohydride (1.1 equivalents) in a 1 M NaOH solution.

-

Slowly add the sodium borohydride solution dropwise to the cooled aldehyde solution over 15-20 minutes, maintaining the temperature below 10 °C.

-

After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, cool the mixture again in an ice bath and slowly quench the excess sodium borohydride by the dropwise addition of 6 M HCl until the solution is acidic (pH ~2-3) and gas evolution ceases.

-

Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x volume of the aqueous layer).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.

Purification by Recrystallization

The crude this compound can be purified by recrystallization from a mixed solvent system of ethanol and water.[4]

Workflow for Recrystallization

Caption: Recrystallization workflow for purification.

Procedure:

-

Dissolve the crude product in a minimum amount of hot ethanol in an Erlenmeyer flask.

-

While the solution is hot, add hot deionized water dropwise until the solution becomes slightly turbid.

-

Add a few more drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

-

Allow the solution to cool slowly to room temperature to facilitate the formation of large crystals.

-

Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal precipitation.

-

Collect the crystals by vacuum filtration using a Büchner funnel.

-

Wash the crystals with a small amount of a cold ethanol/water mixture.

-

Dry the purified crystals under vacuum.

Chemical Reactivity and Stability

-

Oxidation: The primary alcohol group is susceptible to oxidation to form the corresponding aldehyde (4-hydroxy-2-methoxybenzaldehyde) and further to the carboxylic acid.

-

Esterification: Both the alcoholic and phenolic hydroxyl groups can undergo esterification with carboxylic acids or their derivatives.

-

Etherification: The phenolic hydroxyl group is more acidic and can be selectively deprotonated and alkylated to form ethers under appropriate conditions.

-

Stability: The compound is expected to be stable under neutral and mildly acidic conditions. In the presence of strong bases and oxygen, the phenolic group can be deprotonated and become more susceptible to oxidation. It is advisable to store the compound in a cool, dark place under an inert atmosphere.

Biological Activity and Signaling Pathways

While specific studies on the biological activity of this compound are limited, its structural similarity to other well-studied hydroxybenzyl alcohols suggests it possesses antioxidant and anti-inflammatory properties.[3][6] The antioxidant activity of phenolic compounds is primarily attributed to their ability to scavenge free radicals.

Based on studies of related compounds, the proposed mechanisms of action involve the modulation of key cellular signaling pathways.

Antioxidant Activity and the Nrf2 Signaling Pathway

The antioxidant effect is likely mediated through the activation of the Nrf2 signaling pathway, a master regulator of the cellular antioxidant response.

Proposed Nrf2 Activation Pathway

Caption: Proposed Nrf2-mediated antioxidant signaling pathway.

Anti-inflammatory Activity and NF-κB/MAPK Signaling Pathways

The anti-inflammatory properties are likely exerted through the inhibition of pro-inflammatory signaling pathways such as NF-κB and MAPK. Chronic inflammation is often associated with the overactivation of these pathways.

Proposed Anti-inflammatory Signaling Pathways

References

- 1. 4-Methoxybenzyl alcohol | C8H10O2 | CID 7738 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 4-Methoxyphenol | C7H8O2 | CID 9015 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. 4-Methoxybenzyl alcohol | 105-13-5 [chemicalbook.com]

- 6. chemimpex.com [chemimpex.com]

In-Depth Technical Guide: 4-Hydroxy-2-methoxybenzyl Alcohol (CAS: 119138-29-3)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-Hydroxy-2-methoxybenzyl alcohol, a phenolic compound with demonstrated therapeutic potential. This document consolidates its chemical properties, synthesis protocols, and known biological activities, with a focus on its anti-inflammatory, anti-angiogenic, and anti-nociceptive effects. Detailed experimental methodologies and signaling pathway diagrams are provided to support further research and development.

Chemical and Physical Properties

This compound, also known as benzenemethanol, 4-hydroxy-2-methoxy-, is a versatile organic intermediate.[1] Its structure, featuring both a hydroxyl and a methoxy group on the benzene ring, makes it a valuable precursor in the synthesis of various bioactive molecules and natural products.[1]

Table 1: Physicochemical and Identification Data [1][2][3]

| Property | Value |

| CAS Number | 119138-29-3 |

| Molecular Formula | C₈H₁₀O₃ |

| Molecular Weight | 154.16 g/mol |

| IUPAC Name | (4-hydroxy-2-methoxyphenyl)methanol |

| Synonyms | Benzenemethanol, 4-hydroxy-2-methoxy-; 4-(hydroxymethyl)-3-methoxyphenol |

| Appearance | Tan to pale pink powder |

| Melting Point | 124-131 °C |

| Boiling Point | 326.5 °C at 760 mmHg |

| Density | 1.226 g/cm³ |

| Purity | ≥ 98% (GC) |

| Storage Conditions | Store at 0-8 °C |

Table 2: Safety and Hazard Information [4]

| Hazard Statement Code | Description | GHS Pictogram |

| H302 | Harmful if swallowed | Warning |

| H319 | Causes serious eye irritation | Warning |

Synthesis Protocol

The synthesis of this compound can be achieved via a two-step process starting from 3-methoxyphenol. The general workflow involves the formylation of the phenol to create the intermediate aldehyde, followed by its reduction to the target alcohol.

Experimental Protocol: Synthesis

This protocol is a composite method based on established chemical reactions.

Step 1: Synthesis of 4-Hydroxy-2-methoxybenzaldehyde (Intermediate)

This step is adapted from Vilsmeier-Haack reaction principles on protected phenols.[5]

-

Protection of Phenolic Hydroxyl Group:

-

In a round-bottom flask, dissolve 3-methoxyphenol (1.0 eq) in anhydrous acetic acid.

-

Add an ionic liquid catalyst (e.g., 1-butyl-3-methylimidazolium acetate, ~0.1 eq).

-

Heat the mixture at 50-60 °C for approximately 2 hours.

-

After the reaction is complete (monitored by TLC), remove the solvent and catalyst under reduced pressure to yield 3-acetoxyanisole.

-

-

Vilsmeier-Haack Formylation:

-

In a separate flask under an inert atmosphere, add N,N-dimethylformamide (DMF).

-

Cool the flask to -8 to -2 °C in an ice-salt bath.

-

Slowly add phosphorus oxychloride (POCl₃) dropwise while maintaining the low temperature to form the Vilsmeier reagent.

-

Add the 3-acetoxyanisole (from the previous step) to the Vilsmeier reagent.

-

Allow the reaction to stir for 1 hour at low temperature.

-

-

Hydrolysis (Deprotection and Aldehyde Formation):

-

Slowly pour the reaction mixture into a beaker of ice water with vigorous stirring. This hydrolyzes the intermediate iminium salt and removes the acetyl protecting group.

-

The product, 4-hydroxy-2-methoxybenzaldehyde, will precipitate.

-

Collect the solid by vacuum filtration, wash with cold water, and dry. The crude product can be purified by recrystallization.

-

Step 2: Reduction to this compound

This step employs a standard sodium borohydride reduction.[6][7]

-

Reaction Setup:

-

In a round-bottom flask, dissolve the 4-hydroxy-2-methoxybenzaldehyde (1.0 eq) from Step 1 in a suitable solvent such as methanol (MeOH) or ethanol (EtOH).

-

Cool the solution to 0 °C in an ice bath.

-

-

Reduction:

-

Slowly add sodium borohydride (NaBH₄, ~1.2 eq) portion-wise to the stirred solution, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC indicates the complete consumption of the aldehyde.

-

-

Workup and Purification:

-

Cool the reaction mixture back to 0 °C and quench the reaction by the slow addition of aqueous 1N HCl or saturated ammonium chloride (NH₄Cl) solution until the effervescence ceases.

-

Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate, 3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

-

Concentrate the filtrate under reduced pressure to yield the crude this compound.

-

The final product can be purified by column chromatography on silica gel or by recrystallization.

-

Biological Activity and Mechanism of Action

Research has demonstrated that this compound possesses significant anti-angiogenic, anti-inflammatory, and anti-nociceptive properties.[8] A key mechanism underlying its anti-inflammatory effect is the suppression of nitric oxide (NO) production and the expression of inducible nitric oxide synthase (iNOS) in macrophages stimulated by lipopolysaccharide (LPS).[8]

Anti-inflammatory Signaling Pathway

LPS, a component of the outer membrane of Gram-negative bacteria, activates macrophages through Toll-like receptor 4 (TLR4). This activation triggers downstream signaling cascades, primarily involving the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways.[2][9] These pathways converge to induce the transcription of pro-inflammatory genes, including iNOS. Phenolic compounds, such as this compound, are known to interfere with these pathways, thereby reducing the inflammatory response.[3][10] The compound likely inhibits the phosphorylation and degradation of IκBα, preventing the nuclear translocation of the NF-κB p65 subunit, and may also suppress the phosphorylation of MAPK proteins like p38 and ERK.[1][3][11]

References

- 1. Pomegranate peel polyphenols inhibits inflammation in LPS-induced RAW264.7 macrophages via the suppression of TLR4/NF-κB pathway activation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. CN102557903A - Preparation method of 4-hydroxyl-2-methoxybenzaldehyde - Google Patents [patents.google.com]

- 6. organic-synthesis.com [organic-synthesis.com]

- 7. studylib.net [studylib.net]

- 8. Anti-angiogenic, anti-inflammatory and anti-nociceptive activity of 4-hydroxybenzyl alcohol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. mdpi.com [mdpi.com]

- 11. Inhibition of LPS-stimulated pathways in macrophages by the flavonoid luteolin - PMC [pmc.ncbi.nlm.nih.gov]

The Biological Activity of 4-Hydroxy-2-methoxybenzyl Alcohol: An In-depth Technical Guide

An Important Note on Data Availability: Extensive research has revealed a significant scarcity of detailed, publicly available experimental data specifically on the biological activities of 4-Hydroxy-2-methoxybenzyl alcohol. The majority of scientific literature focuses on its close structural analog, 4-Hydroxybenzyl alcohol (4-HBA) . This guide will therefore provide a comprehensive overview of the well-documented biological activities of 4-HBA as a scientifically relevant proxy. The presence of a methoxy group at the 2-position in the user's compound of interest may influence its biological properties, and the data herein should be interpreted with this structural difference in mind. All presented data, protocols, and pathways pertain to 4-Hydroxybenzyl alcohol.

Introduction

4-Hydroxybenzyl alcohol (4-HBA) is a phenolic compound found in various medicinal plants, notably as a primary active constituent of Gastrodia elata, a traditional herbal medicine.[1] It has garnered considerable scientific interest for its diverse pharmacological effects, particularly its potent antioxidant, anti-inflammatory, and neuroprotective properties.[1][2] This technical guide synthesizes the current understanding of 4-HBA's biological activities, offering detailed insights into its mechanisms of action, supported by quantitative data and experimental methodologies.

Antioxidant Activity

4-HBA exhibits significant antioxidant effects, primarily through its ability to scavenge free radicals and upregulate endogenous antioxidant defense mechanisms.[3] Its antioxidant capacity has been evaluated in various in vitro and in vivo models.

Quantitative Antioxidant Data

The antioxidant potential of 4-HBA has been quantified using several standard assays. The following table summarizes key findings:

| Assay Type | Parameter | Result for 4-Hydroxybenzyl alcohol | Reference Compound | Result for Reference | Source |

| DPPH Radical Scavenging | IC50 | 63 µg/mL | - | - | [4] |

| ABTS Radical Scavenging | % Inhibition | >75% at 3.72 µg/mL | - | - | [4] |

| Lipid Peroxidation Inhibition | % Prevention | 51% at 25 µg/mL, 66% at 50 µg/mL | α-tocopherol | 42% at 50 µg/mL | [5] |

| Protein Oxidation Inhibition | % Inhibition | 68% at 25 µg/mL, 77% at 50 µg/mL | α-tocopherol | 52% at 50 µg/mL | [5] |

| Mn-SOD Activity Restoration | % Protection | 65% at 25 µg/mL, 80% at 50 µg/mL | α-tocopherol | 52% at 50 µg/mL | [5] |

Experimental Protocols for Antioxidant Assays

This assay measures the ability of an antioxidant to donate an electron and scavenge the stable DPPH radical.

-

Materials: 4-Hydroxybenzyl alcohol, DPPH, Methanol (or Ethanol), 96-well microplate, Microplate reader, Positive control (e.g., Ascorbic acid, Trolox).

-

Procedure:

-

Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol.

-

Prepare various concentrations of 4-HBA in methanol.

-

In a 96-well plate, add a specific volume of the 4-HBA solutions to a fixed volume of the DPPH solution.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

Measure the absorbance at 517 nm.

-

Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(Abscontrol - Abssample) / Abscontrol] x 100

-

Determine the IC50 value by plotting the percentage of inhibition against the concentration of 4-HBA.[4]

-

This assay is based on the ability of an antioxidant to scavenge the ABTS radical cation (ABTS•+).

-

Materials: 4-Hydroxybenzyl alcohol, ABTS, Potassium persulfate, Ethanol (or water), 96-well microplate, Microplate reader, Positive control (e.g., Ascorbic acid, Trolox).

-

Procedure:

-

Prepare the ABTS•+ solution by reacting a 7 mM aqueous solution of ABTS with a 2.45 mM aqueous solution of potassium persulfate in the dark for 12-16 hours.

-

Dilute the ABTS•+ solution with ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.

-

Add a specific volume of various concentrations of 4-HBA to a fixed volume of the diluted ABTS•+ solution.

-

Incubate at room temperature for a specific time (e.g., 6 minutes).

-

Measure the absorbance at 734 nm.

-

Calculate the percentage of inhibition and the IC50 value as described for the DPPH assay.[4]

-

Workflow for in vitro antioxidant assays.

Anti-inflammatory Activity

4-HBA has demonstrated notable anti-inflammatory effects in various experimental models.[2][6] It can suppress the production of pro-inflammatory mediators, such as nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α).[2]

Quantitative Anti-inflammatory Data

The anti-inflammatory efficacy of 4-HBA has been observed in cellular models.

| Cell Line | Stimulant | Mediator | Concentration of 4-HBA | Inhibition | Source |

| RAW 264.7 | LPS | NO Production | Not specified | Significant | [6] |

| RAW 264.7 | LPS | iNOS Expression | Not specified | Significant | [6] |

| RAW 264.7 | LPS | TNF-α Production | Not specified | Significant | [2] |

Experimental Protocol for Anti-inflammatory Assay

This protocol measures the inhibitory effect of 4-HBA on the production of NO, a key inflammatory mediator.

-

Materials: RAW 264.7 macrophage cells, Lipopolysaccharide (LPS), 4-Hydroxybenzyl alcohol, DMEM medium, Fetal Bovine Serum (FBS), Penicillin-Streptomycin, Griess Reagent.

-

Procedure:

-

Seed RAW 264.7 cells in a 96-well plate and allow them to adhere.

-

Pre-treat the cells with various concentrations of 4-HBA for 1 hour.

-

Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours.

-

Collect the cell culture supernatant.

-

Mix the supernatant with an equal volume of Griess Reagent.

-

Incubate for 15 minutes at room temperature.

-

Measure the absorbance at 540 nm.

-

Quantify the nitrite concentration using a sodium nitrite standard curve.

-

Neuroprotective Activity

One of the most extensively studied biological activities of 4-HBA is its neuroprotective effect, particularly in the context of cerebral ischemia.[7][8] It mitigates neuronal damage by reducing oxidative stress, inhibiting apoptosis, and modulating key signaling pathways.

Quantitative Neuroprotective Data

The neuroprotective effects of 4-HBA have been demonstrated in both in vivo and in vitro models of ischemic injury.

In Vivo Efficacy in a Rat Model of Middle Cerebral Artery Occlusion (MCAO)

| Parameter | Ischemia/Reperfusion Group | 4-HBA (50 mg/kg) + I/R Group | Source |

| Total Infarct Volume (mm³) | 235.4 ± 25.7 | 100.76 ± 2.90 | [7] |

| Neurological Deficit Score | 3.6 ± 0.5 | 1.8 ± 0.4 | [7] |

In Vitro Efficacy in an Oxygen-Glucose Deprivation/Reperfusion (OGD/R) Model

| Parameter | OGD/R Group | 4-HBA (100 µM) + OGD/R Group | Source |

| Cell Viability (%) | 48.2 ± 3.5 | 75.6 ± 4.1 | [7] |

| LDH Release (% of control) | 210.5 ± 15.8 | 135.2 ± 10.3 | [8] |

Experimental Protocols for Neuroprotection Assays

This is a widely used in vivo model to mimic focal cerebral ischemia.

-

Animal Model: Male Sprague-Dawley rats.

-

Procedure:

-

Anesthetize the rat.

-

Make a midline neck incision and expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).

-

Insert a nylon monofilament suture into the ICA to occlude the origin of the middle cerebral artery (MCA).

-

After a specific period of occlusion (e.g., 1-2 hours), withdraw the suture to allow reperfusion.

-

Administer 4-HBA (e.g., intraperitoneally) at a specific time point relative to the ischemic insult.

-

After a designated reperfusion period (e.g., 24 hours), assess neurological deficits and measure the infarct volume using TTC staining.

-

This in vitro model simulates the ischemic conditions of stroke.

-

Cell Culture: Primary cortical neurons or a neuronal cell line (e.g., PC12, SH-SY5Y).

-

Procedure:

-

Culture the cells to a desired confluency.

-

Replace the normal culture medium with a glucose-free medium.

-

Place the cells in a hypoxic chamber (e.g., 95% N2, 5% CO2) for a specific duration (e.g., 2-4 hours).

-

Terminate the OGD by returning the cells to a normal glucose-containing medium and normoxic conditions (reperfusion).

-

Treat the cells with 4-HBA before, during, or after OGD.

-

Assess cell viability using assays like MTT or measure lactate dehydrogenase (LDH) release into the medium as an indicator of cell death.

-

Signaling Pathways

4-HBA exerts its biological effects by modulating several key intracellular signaling pathways, most notably the Nrf2 and PI3K/Akt pathways.

Nrf2 Signaling Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of the antioxidant response. 4-HBA has been shown to activate the Nrf2 pathway, leading to the upregulation of a suite of antioxidant and cytoprotective genes.[1][9]

Activation of the Nrf2 pathway by 4-HBA.

PI3K/Akt Signaling Pathway

The Phosphatidylinositol 3-kinase (PI3K)/Akt pathway is a crucial pro-survival signaling cascade. 4-HBA has been demonstrated to activate this pathway, contributing to its neuroprotective effects.[8][10] Activation of Akt can lead to the inhibition of apoptosis and the promotion of cell survival.

Activation of the PI3K/Akt pathway by 4-HBA.

Conclusion

4-Hydroxybenzyl alcohol exhibits a compelling profile of biological activities, including potent antioxidant, anti-inflammatory, and neuroprotective effects. Its mechanisms of action are multifaceted, involving direct free radical scavenging and the modulation of critical signaling pathways such as Nrf2 and PI3K/Akt. The extensive preclinical data for 4-HBA suggest that it is a promising candidate for further investigation in the context of diseases characterized by oxidative stress and inflammation.

While specific experimental data for this compound are currently lacking in the public domain, the robust activity of its close analog, 4-HBA, provides a strong rationale for its investigation. The addition of a methoxy group at the 2-position could potentially modulate its physicochemical properties and biological activity, warranting direct experimental evaluation to elucidate its therapeutic potential. Researchers are encouraged to use the detailed protocols and data presented in this guide as a foundation for exploring the biological landscape of this and related compounds.

References

- 1. Anti-oxidative effects of 4-hydroxybenzyl alcohol in astrocytes confer protective effects in autocrine and paracrine manners - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Antioxidant and anti-inflammatory activities of hydroxybenzyl alcohol releasing biodegradable polyoxalate nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Antioxidant activity and free radical scavenging reactions of hydroxybenzyl alcohols. Biochemical and pulse radiolysis studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. Anti-angiogenic, anti-inflammatory and anti-nociceptive activity of 4-hydroxybenzyl alcohol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. 4-Hydroxybenzyl alcohol confers neuroprotection through up-regulation of antioxidant protein expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. P- Hydroxybenzyl Alcohol Alleviates Oxidative Stress in a Nonalcoholic Fatty Liver Disease Larval Zebrafish Model and a BRL-3A Hepatocyte Via the Nrf2 Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 10. 4-Hydroxybenzyl alcohol | Endogenous Metabolite | TargetMol [targetmol.com]

The Antioxidant Potential of 4-Hydroxy-2-methoxybenzyl alcohol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Hydroxy-2-methoxybenzyl alcohol is a phenolic compound that has garnered interest for its potential antioxidant properties, making it a candidate for applications in pharmaceuticals, cosmetics, and food preservation.[1] Its chemical structure, featuring hydroxyl and methoxy groups on a benzene ring, suggests its capability to act as a free radical scavenger and to modulate cellular antioxidant pathways. This technical guide provides an in-depth overview of the antioxidant potential of this compound, summarizing available data, detailing experimental protocols for its evaluation, and visualizing the underlying molecular mechanisms.

Mechanism of Antioxidant Action

The antioxidant effects of phenolic compounds like this compound are typically exerted through two primary mechanisms:

-

Direct Radical Scavenging: These compounds can directly donate a hydrogen atom or an electron to neutralize free radicals, such as reactive oxygen species (ROS), thereby preventing them from damaging cellular components like DNA, proteins, and lipids.

-

Modulation of Intracellular Signaling Pathways: They can also enhance the endogenous antioxidant defense system by activating signaling pathways that lead to the expression of antioxidant enzymes.

A key pathway implicated in the antioxidant response of similar phenolic compounds is the Nuclear factor erythroid 2-related factor 2 (Nrf2)-Antioxidant Response Element (ARE) pathway .[2] Under normal conditions, Nrf2 is sequestered in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1). Upon exposure to oxidative stress or induction by phenolic compounds, Nrf2 dissociates from Keap1 and translocates to the nucleus. In the nucleus, Nrf2 binds to the ARE in the promoter regions of genes encoding for a variety of antioxidant and detoxification enzymes, such as heme oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (NQO1), and glutathione S-transferases (GSTs), leading to their increased expression and bolstering the cell's antioxidant capacity.

Quantitative Antioxidant Activity

Table 1: In Vitro Antioxidant Activity of 4-Hydroxybenzyl alcohol

| Assay Type | Parameter | Result for 4-Hydroxybenzyl alcohol | Reference Compound | Result for Reference | Source |

| DPPH Radical Scavenging | IC50 | 63 µg/mL | - | - | [3] |

| ABTS Radical Scavenging | % Inhibition | >75% at 3.72 µg/mL | - | - | [3] |

| Lipid Peroxidation Inhibition | % Prevention | 51% at 25 µg/mL, 66% at 50 µg/mL | α-tocopherol | 42% at 50 µg/mL | [3] |

| Protein Oxidation Inhibition | % Inhibition | 68% at 25 µg/mL, 77% at 50 µg/mL | α-tocopherol | 52% at 50 µg/mL | [3] |

| Mn-SOD Activity Restoration | % Protection | 65% at 25 µg/mL, 80% at 50 µg/mL | α-tocopherol | 52% at 50 µg/mL | [3] |

Table 2: Comparative Antioxidant Activity (IC50 values)

| Antioxidant | DPPH IC50 (µg/mL) | ABTS IC50 (µg/mL) |

| 4-Hydroxybenzyl alcohol * | 63 [3] | >75% inhibition at 3.72 µg/mL [3] |

| Trolox | 3.77 | 2.93 |

| Ascorbic Acid | 6.35 | 5.18 |

| BHT | 277 | 13 |

| Resveratrol | 15.54 | 2.86 |

Note: Data presented for 4-Hydroxybenzyl alcohol is used as a surrogate for this compound due to the lack of specific data for the latter.

Experimental Protocols

Detailed methodologies for common in vitro antioxidant assays are provided below.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, thus neutralizing it and causing a decrease in absorbance at 517 nm.

-

Reagent Preparation:

-

Prepare a stock solution of DPPH (e.g., 0.24 mg/mL) in methanol or ethanol. The solution should be kept in a dark bottle to prevent degradation by light.[3]

-

-

Sample Preparation:

-

Prepare a stock solution of this compound in the same solvent used for the DPPH solution.

-

Create a series of dilutions from the stock solution to be tested.[3]

-

-

Procedure:

-

Add a small volume of the antioxidant solution (at various concentrations) to a larger volume of the DPPH solution in a 96-well plate or cuvette.[4]

-

Incubate the mixture in the dark at room temperature for a specified period (e.g., 30 minutes).[4]

-

Measure the absorbance of the solution at 517 nm using a spectrophotometer.[4]

-

A blank containing the solvent instead of the antioxidant solution is also measured.

-

-

Calculation:

-

The percentage of radical scavenging activity is calculated using the following formula: % Inhibition = [ (Abs_control - Abs_sample) / Abs_control ] x 100[4]

-

The IC50 value (the concentration of the antioxidant required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the antioxidant concentration.[4]

-

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

This assay is based on the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore, leading to a decrease in absorbance at 734 nm.

-

Reagent Preparation:

-

The ABTS•+ radical cation is generated by reacting a 7 mM aqueous solution of ABTS with a 2.45 mM aqueous solution of potassium persulfate. The mixture is allowed to stand in the dark at room temperature for 12-16 hours before use.[4]

-

The ABTS•+ solution is then diluted with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to an absorbance of 0.70 ± 0.02 at 734 nm to prepare the working solution.[4]

-

-

Procedure:

-

Calculation:

Ferric Reducing Antioxidant Power (FRAP) Assay

The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) at a low pH. The resulting ferrous-tripyridyltriazine (Fe²⁺-TPTZ) complex has an intense blue color with an absorption maximum at 593 nm.

-

Reagent Preparation:

-

The FRAP reagent is prepared fresh by mixing acetate buffer (pH 3.6), a solution of TPTZ (2,4,6-tripyridyl-s-triazine) in HCl, and a solution of FeCl₃·6H₂O, typically in a 10:1:1 (v/v/v) ratio.[4] The solution should be warmed to 37°C before use.

-

-

Procedure:

-

Calculation:

-

The antioxidant capacity is determined from a standard curve of a known antioxidant, such as FeSO₄ or Trolox, and is typically expressed as TEAC.[4]

-

Visualizations

Signaling Pathway

Caption: The Nrf2-ARE signaling pathway activation.

Experimental Workflows

Caption: Workflow for the DPPH radical scavenging assay.

Caption: Workflow for the ABTS radical scavenging assay.

Conclusion and Future Directions

While direct experimental data for this compound is limited, the available information on the closely related compound, 4-Hydroxybenzyl alcohol, suggests a significant antioxidant potential. This is likely mediated through both direct radical scavenging and the upregulation of endogenous antioxidant defense mechanisms via the Nrf2-ARE pathway.

For drug development professionals and researchers, this compound represents a promising candidate for further investigation. Future research should focus on:

-

Direct quantitative analysis of the antioxidant activity of this compound using the standardized assays outlined in this guide.

-

In-depth cellular and in vivo studies to confirm its ability to mitigate oxidative stress and to elucidate the full spectrum of its mechanisms of action.

-

Structure-activity relationship studies to understand the contribution of the hydroxyl and methoxy groups to its antioxidant capacity, which could guide the synthesis of even more potent derivatives.

By systematically addressing these research areas, the full therapeutic and commercial potential of this compound as a novel antioxidant can be realized.

References

In-depth Technical Guide: Anti-inflammatory Properties of 4-Hydroxy-2-methoxybenzyl Alcohol

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Hydroxy-2-methoxybenzyl alcohol, a phenolic compound, is of growing interest within the scientific community for its potential therapeutic properties, including its anti-inflammatory effects. While direct and extensive research on this specific molecule is still emerging, valuable insights can be drawn from the study of its structural isomers and related compounds, such as vanillyl alcohol (4-hydroxy-3-methoxybenzyl alcohol) and 4-hydroxybenzyl alcohol. These related molecules have demonstrated notable anti-inflammatory activity, suggesting that this compound may operate through similar mechanisms. This technical guide provides a comprehensive overview of the current understanding of the anti-inflammatory properties of this compound, leveraging data from closely related compounds to elucidate potential mechanisms of action, and details relevant experimental protocols for further research.

Putative Mechanisms of Anti-inflammatory Action

The anti-inflammatory effects of phenolic compounds like this compound are believed to be mediated through the modulation of key inflammatory pathways. The primary proposed mechanisms include the inhibition of pro-inflammatory enzymes and the suppression of signaling cascades that regulate the expression of inflammatory mediators.

Inhibition of Pro-inflammatory Enzymes

A key aspect of the inflammatory response is the production of inflammatory mediators by enzymes such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).

-

Inducible Nitric Oxide Synthase (iNOS): During inflammation, iNOS is expressed and produces large amounts of nitric oxide (NO), a signaling molecule that contributes to vasodilation, inflammation, and cellular damage at high concentrations.

-

Cyclooxygenase-2 (COX-2): COX-2 is an enzyme responsible for the synthesis of prostaglandins, which are key mediators of pain, fever, and inflammation.

Research on related compounds suggests that this compound may inhibit the expression and/or activity of both iNOS and COX-2, thereby reducing the production of nitric oxide and prostaglandins.

Modulation of Inflammatory Signaling Pathways

The expression of iNOS, COX-2, and other pro-inflammatory genes is tightly regulated by intracellular signaling pathways. The two primary pathways implicated in the anti-inflammatory action of related phenolic compounds are the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.

-

NF-κB Signaling Pathway: NF-κB is a crucial transcription factor that controls the expression of numerous pro-inflammatory genes. In its inactive state, NF-κB is sequestered in the cytoplasm. Upon stimulation by inflammatory signals, it translocates to the nucleus and initiates the transcription of target genes. It is hypothesized that this compound may inhibit the activation and nuclear translocation of NF-κB.

-

MAPK Signaling Pathway: The MAPK family, including p38, JNK, and ERK, plays a critical role in cellular responses to external stimuli, including inflammation. These kinases are involved in a signaling cascade that can lead to the activation of transcription factors, such as AP-1, which in turn regulate the expression of inflammatory mediators. It is plausible that this compound could modulate the phosphorylation and activation of key proteins within the MAPK pathway.

Quantitative Data on Anti-inflammatory Activity (from Related Compounds)

Due to the limited availability of specific quantitative data for this compound, this section presents data from its closely related structural analogs, vanillyl alcohol and 4-hydroxybenzyl alcohol, to provide a comparative context for its potential efficacy.

| Compound | Assay | Model/Cell Line | Concentration/Dose | Observed Effect | Reference |

| Vanillyl Alcohol | Carrageenan-Induced Paw Edema | Rats | 100 mg/kg | Significant decrease in paw volume | [1] |

| Carrageenan-Induced Paw Edema | Rats | 200 mg/kg | Significant decrease in paw volume | ||

| 4-Hydroxybenzyl Alcohol | Nitric Oxide (NO) Production | LPS-activated RAW264.7 macrophages | Not Specified | Suppression of NO production | [2] |

| iNOS Expression | LPS-activated RAW264.7 macrophages | Not Specified | Suppression of iNOS expression | [2] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the anti-inflammatory properties of compounds like this compound.

In Vivo Anti-inflammatory Assay: Carrageenan-Induced Paw Edema

This is a widely used model to assess the acute anti-inflammatory activity of a compound.

-

Animals: Male Wistar rats (180-220 g) are typically used.

-

Procedure:

-

Animals are divided into several groups: a control group, a standard drug group (e.g., indomethacin), and treatment groups receiving different doses of the test compound.

-

The test compound or vehicle is administered orally or intraperitoneally.

-

After a set period (e.g., 30-60 minutes) to allow for absorption, a 1% solution of carrageenan in saline is injected into the sub-plantar region of the right hind paw of each rat.[3]

-

The paw volume is measured immediately before carrageenan injection and at regular intervals thereafter (e.g., 1, 2, 3, and 4 hours) using a plethysmometer.

-

-

Data Analysis: The percentage of inhibition of edema is calculated for each group relative to the control group.

In Vitro Anti-inflammatory Assays

-

Cell Line: RAW 264.7 murine macrophage cell line is commonly used.

-

Culture Conditions: Cells are maintained in DMEM supplemented with 10% fetal bovine serum and antibiotics, at 37°C in a humidified atmosphere of 5% CO2.

-

Treatment: Cells are pre-treated with various concentrations of the test compound for a specific duration (e.g., 1-2 hours) before stimulation with an inflammatory agent like lipopolysaccharide (LPS) (e.g., 1 µg/mL).

This assay measures the accumulation of nitrite, a stable metabolite of NO, in the cell culture supernatant.

-

Procedure:

-

After treatment and stimulation, the cell culture supernatant is collected.

-

An equal volume of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine) is added to the supernatant in a 96-well plate.

-

The mixture is incubated at room temperature for 10-15 minutes to allow for color development.

-

The absorbance is measured at approximately 540 nm using a microplate reader.

-

-

Data Analysis: The concentration of nitrite is determined from a standard curve generated with known concentrations of sodium nitrite. The percentage of inhibition of NO production is calculated relative to the LPS-stimulated control.

This technique is used to determine the protein expression levels of key inflammatory markers.

-

Procedure:

-

After treatment, cells are lysed to extract total protein.

-

Protein concentration is determined using a standard method (e.g., BCA assay).

-

Equal amounts of protein from each sample are separated by SDS-PAGE and transferred to a PVDF or nitrocellulose membrane.

-

The membrane is blocked to prevent non-specific antibody binding.

-

The membrane is incubated with primary antibodies specific for iNOS, COX-2, or the phosphorylated forms of p38, JNK, and ERK. A primary antibody against a housekeeping protein (e.g., β-actin or GAPDH) is used as a loading control.

-

After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).

-

The protein bands are visualized using a chemiluminescent substrate and an imaging system.

-

-

Data Analysis: The intensity of the protein bands is quantified using densitometry software and normalized to the loading control.

This assay measures the transcriptional activity of NF-κB.

-

Procedure:

-

Cells are transiently or stably transfected with a reporter plasmid containing a luciferase gene under the control of an NF-κB response element. A second reporter plasmid with a constitutively active promoter (e.g., Renilla luciferase) is often co-transfected for normalization.

-

Transfected cells are treated with the test compound and then stimulated with an NF-κB activator (e.g., TNF-α or LPS).

-

After incubation, the cells are lysed, and the luciferase activity is measured using a luminometer.

-

-

Data Analysis: The firefly luciferase activity is normalized to the Renilla luciferase activity. The percentage of inhibition of NF-κB activation is calculated relative to the stimulated control.

Signaling Pathway and Experimental Workflow Diagrams

Caption: Proposed inhibition of the NF-κB signaling pathway.

Caption: Proposed modulation of the MAPK signaling pathway.

Caption: General experimental workflow for anti-inflammatory assessment.

Conclusion and Future Directions

While direct experimental evidence for the anti-inflammatory properties of this compound is still limited, the data available for its structural isomers and related phenolic compounds provide a strong rationale for its investigation as a potential anti-inflammatory agent. The likely mechanisms of action involve the inhibition of key pro-inflammatory enzymes, iNOS and COX-2, and the modulation of the NF-κB and MAPK signaling pathways.

Future research should focus on:

-

Direct evaluation of this compound in the in vitro and in vivo models described in this guide to obtain specific quantitative data, including IC50 values.

-

Head-to-head comparative studies with its isomers to understand the structure-activity relationship.

-

In-depth mechanistic studies to confirm its effects on the NF-κB and MAPK pathways and to identify specific molecular targets.

This technical guide provides a foundational framework for researchers, scientists, and drug development professionals to design and execute comprehensive studies on the anti-inflammatory potential of this compound, with the ultimate goal of developing novel therapeutic strategies for inflammatory diseases.

References

An In-depth Technical Guide to the Core Mechanism of Action of 4-Hydroxy-2-methoxybenzyl alcohol

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Hydroxy-2-methoxybenzyl alcohol is an aromatic alcohol characterized by the presence of a hydroxyl and a methoxy group on the benzyl ring.[1][2][3] While this specific isomer is recognized for its antioxidant properties and its utility as an intermediate in organic synthesis, particularly in the pharmaceutical and cosmetic industries, a comprehensive body of research detailing its specific mechanism of action remains limited in publicly available scientific literature.[1]

This technical guide aims to provide an in-depth overview of the core mechanism of action of this compound. Given the current scarcity of direct research, this guide will leverage data from closely related isomers, such as 4-hydroxybenzyl alcohol (4-HBA) and vanillyl alcohol (4-hydroxy-3-methoxybenzyl alcohol), to postulate potential pathways and cellular effects. These related compounds have been more extensively studied and offer valuable insights into the likely biological activities of phenolic benzyl alcohols. This guide will present a comprehensive analysis of the antioxidant, anti-inflammatory, and neuroprotective signaling pathways potentially modulated by this compound, supported by quantitative data and detailed experimental protocols from studies on its structural analogs.

Postulated Mechanisms of Action Based on Related Phenolic Benzyl Alcohols

The biological activities of phenolic compounds are largely attributed to their antioxidant properties, which enable them to mitigate oxidative stress, a key factor in the pathogenesis of numerous chronic diseases. The mechanisms described below have been elucidated for isomers of this compound and provide a strong foundation for understanding its potential therapeutic effects.

Antioxidant and Cytoprotective Effects

The primary mechanism underlying the protective effects of phenolic benzyl alcohols is their potent antioxidant activity.[4] This is achieved through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway, a master regulator of the cellular antioxidant response.[4][5] Under normal conditions, Nrf2 is sequestered in the cytoplasm by Keap1. In response to oxidative stress, Nrf2 translocates to the nucleus, binds to the antioxidant response element (ARE), and initiates the transcription of a suite of antioxidant and cytoprotective genes.[4]

Studies on 4-hydroxybenzyl alcohol (4-HBA) have demonstrated that its treatment leads to the upregulation of several key antioxidant enzymes, including:

-

Heme Oxygenase-1 (HO-1): An enzyme that catabolizes heme into biliverdin, free iron, and carbon monoxide, all of which have antioxidant and anti-inflammatory properties.[5]

-